molecular formula C17H15N5O4S2 B2778553 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034422-03-0

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Katalognummer: B2778553
CAS-Nummer: 2034422-03-0
Molekulargewicht: 417.46
InChI-Schlüssel: MKAHNZARDBKMRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O4S2 and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O5SC_{18}H_{22}N_4O_5S, with a molecular weight of approximately 410.48 g/mol. Its structure features a dioxopyrrolidine moiety linked to a thiophene-substituted triazole and a benzenesulfonamide group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the dioxopyrrolidine framework with the triazole and sulfonamide functionalities. The synthetic pathways often utilize coupling reactions and protective group strategies to achieve the desired product in good yields. Specific methodologies include:

  • Formation of the dioxopyrrolidine core.
  • Introduction of the thiophene and triazole moieties.
  • Coupling with benzenesulfonamide.

Antibacterial Activity

Recent studies have demonstrated that compounds containing dioxopyrrolidine and triazole structures exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives similar to our compound have shown Minimum Inhibitory Concentrations (MICs) in the range of 0.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.5
Compound BE. coli6.25
Target CompoundS. aureusTBD

Antifungal Activity

The compound has also been evaluated for its antifungal properties against Candida albicans and other fungi, showing promising results with BIC (Biofilm Inhibition Concentration) values indicating effective biofilm disruption at concentrations as low as 10 µg/mL .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing IC50 values ranging from 2.44 to 9.43 µM for related triazole derivatives . This suggests a potential role in cancer treatment, possibly through mechanisms involving DNA intercalation or topoisomerase inhibition.

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

  • Study on Antibacterial Efficacy : A series of derivatives were tested against biofilm-forming bacteria such as Pseudomonas aeruginosa , demonstrating over 50% reduction in biofilm formation at sub-MIC concentrations .
  • Cytotoxicity Assessment : Compounds were evaluated in a panel of cancer cell lines, revealing significant cytotoxicity correlated with structural modifications in the triazole moiety .

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S2/c23-16-5-6-17(24)22(16)13-1-3-15(4-2-13)28(25,26)18-9-12-10-21(20-19-12)14-7-8-27-11-14/h1-4,7-8,10-11,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHNZARDBKMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.